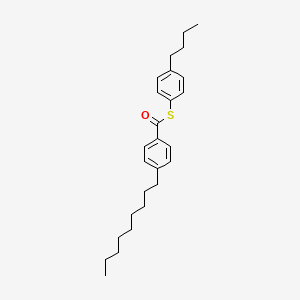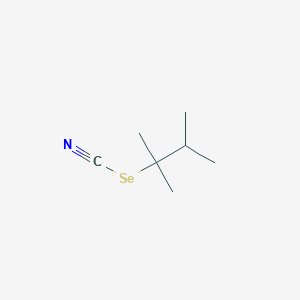
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is a complex organic compound with the molecular formula C17H24INO It is known for its unique structure, which includes a quinolizinium core, a benzyl group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide typically involves multiple steps:
Formation of the Quinolizinium Core: The initial step involves the construction of the quinolizinium core. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl halides are commonly used as reagents in the presence of a strong base.
Iodination: The final step involves the introduction of the iodide ion. This can be done through a halogen exchange reaction using an iodide salt, such as sodium iodide, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolizinium derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolizinium compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-oxooctahydro-2H-quinolizinium iodide
- 5-Methyl-3-oxooctahydro-2H-pyrido[1,2-a]pyrazin-5-ium iodide
- 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Uniqueness
9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is unique due to its specific structural features, such as the presence of a benzyl group and a quinolizinium core. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
61573-52-2 |
|---|---|
Molecular Formula |
C17H24INO |
Molecular Weight |
385.28 g/mol |
IUPAC Name |
9a-benzyl-5-methyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-5-ium-1-one;iodide |
InChI |
InChI=1S/C17H24NO.HI/c1-18-12-6-5-11-17(18,16(19)10-7-13-18)14-15-8-3-2-4-9-15;/h2-4,8-9H,5-7,10-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
JIDHHBDIIVWKBN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1(C(=O)CCC2)CC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
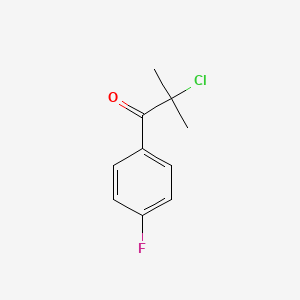
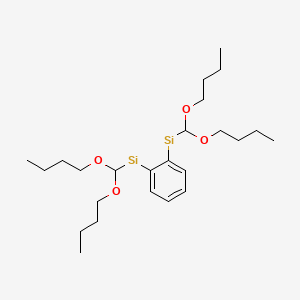
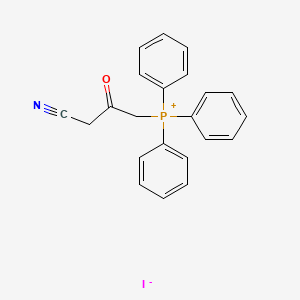
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)

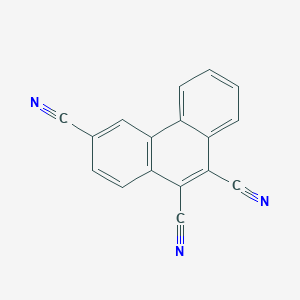
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)


